Cas no 851801-20-2 (1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- (2-bromophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Methanone, (2-bromophenyl)[4,5-dihydro-2-[[(2-methylphenyl)methyl]thio]-1H-imidazol-1-yl]-
- (2-bromophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 851801-20-2
- 1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- AKOS024588778
- F0630-0589
-
- インチ: 1S/C18H17BrN2OS/c1-13-6-2-3-7-14(13)12-23-18-20-10-11-21(18)17(22)15-8-4-5-9-16(15)19/h2-9H,10-12H2,1H3
- InChIKey: ZYZAXCLVOOBPHA-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1Br)(N1C(SCC2=CC=CC=C2C)=NCC1)=O
計算された属性
- 精确分子量: 388.02450g/mol
- 同位素质量: 388.02450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 456
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 58Ų
1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0589-75mg |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-50mg |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-5μmol |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-2μmol |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-25mg |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-1mg |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-10mg |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-10μmol |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-4mg |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-0589-5mg |
1-(2-bromobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851801-20-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazoleに関する追加情報
Introduction to 1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851801-20-2) and Its Applications in Modern Chemical Biology
1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole, identified by the CAS number 851801-20-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential pharmacological applications. This heterocyclic compound combines a bromobenzoyl group with a methylsulfanyl substituent on a 4,5-dihydro-1H-imidazole backbone, making it a versatile scaffold for drug discovery and molecular research.
The bromobenzoyl moiety in the molecular structure of this compound introduces a reactive site that can participate in various chemical transformations, such as cross-coupling reactions, which are widely employed in the synthesis of complex molecules. Additionally, the presence of the methylsulfanyl group enhances the compound's solubility and reactivity, making it an attractive candidate for further derivatization and functionalization. These structural attributes have positioned this compound as a valuable tool in the development of novel therapeutic agents.
In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of biological activities. The 4,5-dihydro-1H-imidazole core is known for its role in various pharmacological contexts, including antimicrobial, antiviral, and anti-inflammatory properties. The specific modifications present in 1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole contribute to its potential as a lead compound in medicinal chemistry. Researchers have been exploring its interactions with biological targets to uncover new therapeutic possibilities.
One of the most compelling aspects of this compound is its potential application in modulating enzyme activity. The bromobenzoyl group can serve as a handle for covalent inhibition or labeling studies, while the methylsulfanyl moiety may influence binding affinity and selectivity. These features make it particularly useful for investigating enzyme mechanisms and developing targeted inhibitors. For instance, studies have suggested that derivatives of this class may interact with kinases and other signal transduction proteins, which are critical in cellular processes and disease pathways.
The pharmaceutical industry has been leveraging such compounds to explore new drug candidates. The structural diversity offered by 1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole allows for rapid screening and optimization processes. High-throughput screening (HTS) campaigns have been conducted to identify hits that exhibit promising biological activity. These hits can then be refined through structure-activity relationship (SAR) studies to enhance their efficacy and reduce toxicity.
Advances in computational chemistry have further accelerated the development of imidazole-based drugs. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level. This approach has been instrumental in designing analogs with improved properties. For example, virtual screening has identified modifications that enhance binding affinity or selectivity for specific enzymes. Such computational strategies are complemented by experimental validation, ensuring that promising candidates are thoroughly evaluated before moving into clinical trials.
The role of 1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole extends beyond drug development; it also serves as a key intermediate in synthetic chemistry. Its unique reactivity allows chemists to construct more complex molecules through multi-step syntheses. This versatility is particularly valuable in creating libraries of compounds for diverse applications, including agrochemicals and materials science.
In conclusion, 1-(2-bromobenzoyl)-2-{(2-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851801-20-2) represents a significant advancement in chemical biology and medicinal chemistry. Its structural features enable diverse applications, from enzyme inhibition studies to the development of novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in scientific innovation.
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